2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone
Overview
Description
2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone, also known as Bis(p-phenylacetylphenyl) ether , is a compound with the molecular formula C28H22O3 and a molecular weight of 406.47 g/mol . Its chemical structure consists of a central ethanone (ketone) group linked to two phenyl rings through an oxygen bridge. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
- Ester Rearrangement (Fries Rearrangement) : This method involves the rearrangement of an ester to form a phenol. Although not specific to our compound, it highlights the general concept of ester rearrangements in phenol synthesis . Bamberger Rearrangement : This rearrangement involves N-phenylhydroxylamines and leads to the formation of phenols. Again, while not directly applicable to our compound, it demonstrates the importance of rearrangements in phenol synthesis . Hydrolysis of Phenolic Esters or Ethers : Hydrolyzing phenolic esters or ethers can yield phenols. The specific conditions and reagents depend on the starting material . Reduction of Quinones : Quinones can be reduced to phenols. The mechanism typically involves the addition of reducing agents like sodium borohydride or catalytic hydrogenation .
Molecular Structure Analysis
The molecular formula of 2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone is C28H22O3 . Its chemical structure consists of an ethanone group (ketone) linked to two phenyl rings through an oxygen bridge. The compound is also known as Bis(p-phenylacetylphenyl) ether . Here’s the 2D representation:
Chemical Reactions Analysis
- Free Radical Bromination : The benzylic position could undergo free radical bromination using N-bromosuccinimide (NBS) to replace a hydrogen with a bromine atom. This reaction is common for alkyl benzenes . Substitution Reactions : Benzylic halides can react via either SN1 or SN2 pathways. The resonance-stabilized carbocation at the benzylic position favors SN1 reactions, while primary benzylic halides may undergo SN2 reactions .
properties
IUPAC Name |
2-phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJOKJRACWSRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397212 | |
Record name | STK367740 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3363-92-6 | |
Record name | STK367740 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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